N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
This compound is an acetamide derivative featuring a 4-methoxyphenylmethyl group attached to the nitrogen of the acetamide moiety. The indol-3-yl group is substituted with a 2-oxo-2-pyrrolidin-1-ylethyl chain at the 1-position of the indole ring.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-31-18-10-8-17(9-11-18)14-25-24(30)23(29)20-15-27(21-7-3-2-6-19(20)21)16-22(28)26-12-4-5-13-26/h2-3,6-11,15H,4-5,12-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCFRZGNQCTQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound features several notable structural components:
- Indole moiety : Known for its diverse biological properties.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. For example, similar compounds have been reported to inhibit Candida albicans with MIC values ranging from 16.69 to 78.23 µM . The presence of the indole and methoxy groups is believed to enhance this activity.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various derivatives of indole compounds demonstrated that modifications in the side chains significantly altered their antimicrobial potency. The study highlighted that the introduction of electron-withdrawing groups on the phenyl ring could enhance antibacterial activity .
- Pharmacological Evaluation : Another investigation focused on pyrrolidine derivatives revealed their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications for treating infections caused by multidrug-resistant organisms .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism | MIC (µM) |
|---|---|---|
| Antibacterial | E. coli | 156.47 |
| Antibacterial | S. aureus | 5.64 |
| Antifungal | C. albicans | 16.69 |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of indol-3-yl acetamide derivatives. Key structural variations among analogues include:
- Indole Nitrogen Substituents: Target Compound: 2-Oxo-2-pyrrolidin-1-ylethyl group. D-24851 (): 4-Chlorobenzyl group. This derivative exhibits tubulin inhibition activity and is under preclinical development. N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): 4-Fluorobenzyl substituent. The electron-withdrawing fluorine atom may reduce metabolic stability compared to the methoxy group, which is electron-donating .
- Acetamide Aryl Groups: Target Compound: 4-Methoxyphenylmethyl group. : N-(4-Chlorophenyl) group. The chlorophenyl substituent increases molecular weight (442.0 g/mol vs. ~450 g/mol estimated for the target compound) and may enhance halogen bonding interactions in biological targets . : Furylmethyl group.
Additional Functional Groups :
- : Incorporates a sulfonamide group (N-((4-fluorophenyl)sulfonyl)), which can act as a hydrogen bond acceptor. This modification may enhance target selectivity but reduce metabolic stability due to increased susceptibility to enzymatic cleavage .
- : Features a thioxoimidazolidinylidene moiety, adding a planar, conjugated system that could facilitate π-π stacking interactions in protein binding pockets .
Physicochemical and Pharmacokinetic Properties
- LogP Trends : The methoxy group in the target compound lowers LogP compared to chlorobenzyl or chlorophenyl analogues, suggesting better aqueous solubility.
- Metabolic Stability : Pyrrolidine rings (target compound) are prone to oxidation, while morpholine derivatives () may exhibit greater stability due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
